2-Hydroxyethyl oleate

Descripción

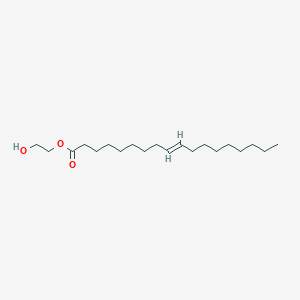

2-Hydroxyethyl oleate is an ester derived from oleic acid (a monounsaturated omega-9 fatty acid) and 2-hydroxyethanol. Its structure combines the hydrophobic oleate chain with a hydrophilic hydroxyl group, making it amphiphilic. This compound is utilized in industrial applications such as lubricants, surfactants, and polymer additives due to its dual solubility properties .

Propiedades

Número CAS |

9004-96-0 |

|---|---|

Fórmula molecular |

C20H38O3 |

Peso molecular |

326.5 g/mol |

Nombre IUPAC |

2-hydroxyethyl octadec-9-enoate |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3 |

Clave InChI |

MUHFRORXWCGZGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCO |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCO |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCCO |

Otros números CAS |

4500-01-0 9004-96-0 |

Descripción física |

Yellow liquid with a fatty odor; [BASF MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

9004-96-0 |

Sinónimos |

Kessco Ester |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The most common method involves esterifying oleic acid with ethylene glycol using acid catalysts such as sulfuric acid (HSO) or p-toluenesulfonic acid (PTSA) . The reaction proceeds via nucleophilic acyl substitution:

Typical conditions :

Optimization and Yield

Removal of water via Dean-Stark traps or vacuum distillation improves equilibrium conversion. Yields typically exceed 85% under optimized conditions.

Table 1: Acid-Catalyzed Esterification Parameters

Base-Catalyzed Transesterification of Triglycerides

Vegetable Oil Feedstocks

Transesterification of peanut oil or castor oil with ethylene glycol using KCO as a base catalyst avoids direct handling of oleic acid. The reaction steps include:

-

Triglyceride saponification :

-

Esterification :

Conditions :

Product Isolation

Post-reaction neutralization with HCl (pH 7) followed by ethyl acetate extraction yields >90% purity . GC-MS analysis confirms predominant formation of This compound (41.34% abundance in peanut oil derivatives).

Industrial-Scale Synthesis with Composite Catalysts

Dehydration and Borate Ester Formation

A patented method employs boric acid and composite catalysts (PTSA + sodium hypophosphite/phenazine) to enhance reaction efficiency:

-

Dehydration : Polyethylene glycol (PEG) heated at 100–110°C.

-

Borate ester formation :

-

Esterification : Oleic acid added under vacuum (0.065–0.09 MPa) at 120–130°C.

Advantages :

Table 2: Industrial Process Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Dehydration | 100–110°C, 1 h | <0.1% residual water |

| Esterification | 120°C, PTSA/NaHPO, 3 h | Acid value <5 mg KOH/g |

Photocatalytic Esterification

TiO2_22-Mediated Reaction

UV-A irradiation of TiO (20 wt%) enables esterification under milder conditions:

Optimized parameters :

Mechanism Insights

TiO generates electron-hole pairs, promoting methoxy radical formation and nucleophilic attack on oleic acid. The process avoids corrosive acids but requires catalyst recycling.

Alternative Catalysts and Emerging Methods

SnCl2_22-Catalyzed Esterification

Tin(II) chloride (SnCl) offers a non-corrosive alternative:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Temperature (°C) | Catalyst | Yield (%) | Pros/Cons |

|---|---|---|---|---|

| Acid-catalyzed | 110–130 | HSO/PTSA | 85–92 | High yield; corrosive catalysts |

| Transesterification | 150 | KCO | 90 | Uses renewable oils; longer steps |

| Industrial composite | 120–130 | PTSA/NaHPO | 95 | Scalable; complex setup |

| Photocatalytic | 55 | TiO | 98 | Mild conditions; UV dependency |

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxyethyl oleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted esters or ethers.

Aplicaciones Científicas De Investigación

Chemistry

- Surfactant and Emulsifying Agent: 2-Hydroxyethyl oleate is used as a surfactant in various chemical reactions, enhancing the dispersion of oil-based materials in aqueous solutions. This property is crucial for creating stable emulsions in formulations.

- Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the production of other chemical compounds.

Biology

- Lipid Metabolism Studies: The compound is utilized to study lipid metabolism and the behavior of fatty acid esters in biological systems. Its role in oleate β-oxidation pathways is significant for understanding metabolic processes .

- Biochemical Assays: Employed as a stabilizer in biochemical assays, it helps maintain the integrity of biological samples during analysis.

Medicine

- Drug Delivery Systems: Research indicates that this compound can be incorporated into drug delivery systems, particularly for encapsulating therapeutic agents like antibiotics. This enhances the efficacy and controlled release of drugs .

- Pharmaceutical Formulations: Its emulsifying properties make it valuable in formulating creams and ointments, improving texture and stability .

Industrial Applications

- Lubricants and Additives: The compound is used as a lubricant additive in various industrial applications, improving performance by reducing friction and wear .

- Cosmetics: Its surfactant properties are exploited in cosmetic formulations, where it acts as an emulsifier and stabilizer .

- Environmental Remediation: Research has shown its effectiveness in removing pollutants from wastewater, particularly during electrocoagulation processes .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Surfactant | Enhances dispersion of oil in water |

| Biology | Lipid metabolism studies | Aids in understanding metabolic pathways |

| Medicine | Drug delivery systems | Improves drug efficacy and release control |

| Industry | Lubricant additive | Reduces friction and wear |

Case Studies

-

Oil Recovery Enhancement:

A study indicated that using this compound as a surfactant significantly improved oil recovery rates from reservoirs by altering the wettability of rock surfaces, leading to better oil displacement . -

Biodegradability Assessment:

Research on the biodegradability of this compound showed promising results, indicating that it could be an environmentally friendly alternative in formulations while maintaining performance standards . -

Nanocarrier Development:

Recent advancements have explored using modified forms of this compound to create nanocarriers for antibiotics, demonstrating its potential to enhance therapeutic outcomes against resistant bacterial strains .

Mecanismo De Acción

The mechanism of action of 2-hydroxyethyl oleate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity and permeability of lipid bilayers, influencing various cellular processes. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, such as lipases and esterases .

Comparación Con Compuestos Similares

Ethylhexyl Oleate

- Structure: Ethylhexyl oleate is the ester of oleic acid and 2-ethylhexanol. Its branched alkyl chain enhances stability and reduces viscosity.

- Applications: Widely used in cosmetics as an emollient and in pharmaceuticals for topical formulations due to its non-greasy texture and skin compatibility .

Sodium Oleate

- Structure : The sodium salt of oleic acid, forming a soap with strong surfactant properties.

- Applications : Primarily used in soaps, detergents, and as a corrosion inhibitor. Recent market analyses highlight its growing demand in industrial cleaning and metal processing .

- Safety : Mild irritant at high concentrations but biodegradable and low in toxicity .

Mercaptoethyl Oleate

Methyl Oleate

- Structure : Methyl ester of oleic acid, with a simple methoxy group.

- Applications : Key component in biodiesel production and a solvent in industrial coatings. Epoxidation studies demonstrate its utility in creating bio-based plastics and stabilizers .

- Safety : Low toxicity but flammable; requires precautions during storage and handling .

Comparative Data Table

Research Findings and Industrial Relevance

- Ethylhexyl Oleate : Dominates personal care markets due to its stability and sensory properties; projected to grow with natural cosmetic trends .

- Sodium Oleate : Market expansion driven by eco-friendly cleaning solutions and industrial applications .

- Methyl Oleate : Critical in sustainable chemistry, with epoxidation processes enabling bio-plastic production .

Actividad Biológica

2-Hydroxyethyl oleate, a derivative of oleic acid, is known for its diverse biological activities, including potential applications in pharmaceuticals and cosmetics. This compound exhibits properties such as anti-inflammatory, antimicrobial, and antioxidant effects, making it a subject of interest for various research studies. This article compiles recent findings and case studies regarding the biological activity of this compound, supported by data tables and comprehensive analysis.

This compound has the molecular formula and is classified as an ester derived from oleic acid. Its structure features a hydroxyethyl group that contributes to its biological activity.

1. Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

- Case Study: In a study examining the radical scavenging activity of various fatty acid derivatives, this compound exhibited significant free radical scavenging capabilities. The compound was shown to reduce lipid peroxidation in cell membranes, indicating its potential protective effects against oxidative damage .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 45 | Antioxidant |

| Oleic acid | 50 | Antioxidant |

| Linoleic acid | 60 | Antioxidant |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.

- Research Findings: A study indicated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use as an anti-inflammatory agent in therapeutic formulations .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against pathogenic bacteria.

- Findings: Research has shown that this compound exhibits inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Safety and Toxicity

Safety assessments indicate that this compound is generally recognized as safe for use in cosmetic formulations at concentrations typically below 10%. However, further studies are required to fully understand its long-term effects and potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.